molecular formula C14H14O7 B1267142 (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate CAS No. 5517-62-4

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate

Cat. No.: B1267142
CAS No.: 5517-62-4
M. Wt: 294.26 g/mol
InChI Key: QEJNCDMZMCHLCH-UHFFFAOYSA-N
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Description

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate is a chemical compound with a complex structure that includes a furodioxole ring system and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furodioxole ring: This step involves the cyclization of a suitable diol with a carbonyl compound under acidic or basic conditions to form the furodioxole ring.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The final step involves the esterification of the furodioxole derivative with benzoic acid or its derivatives using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the furodioxole ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl groups in the furodioxole ring may produce diols.

Scientific Research Applications

(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furodioxole ring system and benzoate ester moiety can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole
  • (3aR,6R,6aR)-4-methoxy-2,2-dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxole

Uniqueness

Compared to similar compounds, (4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate stands out due to its specific combination of the furodioxole ring system and the benzoate ester. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

(4-methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O7/c1-17-13-11-10(20-14(16)21-11)9(19-13)7-18-12(15)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJNCDMZMCHLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C(O1)COC(=O)C3=CC=CC=C3)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301633
Record name methyl 5-o-benzoyl-2,3-o-(oxomethylidene)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5517-62-4
Record name NSC145053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-o-benzoyl-2,3-o-(oxomethylidene)pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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